Cas no 2168406-70-8 (6-methyl-1-pentyl-1,7-diazaspiro4.5decane)

6-Methyl-1-pentyl-1,7-diazaspiro[4.5]decane is a spirocyclic amine compound characterized by its unique structural framework, combining a diazaspiro core with methyl and pentyl substituents. This configuration imparts distinct physicochemical properties, including enhanced stability and potential for selective interactions in chemical or pharmaceutical applications. The spirocyclic architecture may contribute to improved metabolic resistance and bioavailability, making it a candidate for further research in medicinal chemistry or material science. Its structural rigidity and functional group placement offer versatility in synthetic modifications, enabling tailored derivatives for specific applications. The compound's precise handling and storage requirements should be observed to maintain its integrity.
6-methyl-1-pentyl-1,7-diazaspiro4.5decane structure
2168406-70-8 structure
商品名:6-methyl-1-pentyl-1,7-diazaspiro4.5decane
CAS番号:2168406-70-8
MF:C14H28N2
メガワット:224.385523796082
CID:6036451
PubChem ID:165506589

6-methyl-1-pentyl-1,7-diazaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 6-methyl-1-pentyl-1,7-diazaspiro4.5decane
    • 2168406-70-8
    • EN300-1273883
    • 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
    • インチ: 1S/C14H28N2/c1-3-4-5-11-16-12-7-9-14(16)8-6-10-15-13(14)2/h13,15H,3-12H2,1-2H3
    • InChIKey: VKNRTEAEGVXWMX-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCCC)CCCC21CCCNC2C

計算された属性

  • せいみつぶんしりょう: 224.225248902g/mol
  • どういたいしつりょう: 224.225248902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

6-methyl-1-pentyl-1,7-diazaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273883-1.0g
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
1g
$1929.0 2023-06-08
Enamine
EN300-1273883-100mg
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
100mg
$1697.0 2023-10-02
Enamine
EN300-1273883-5000mg
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
5000mg
$5594.0 2023-10-02
Enamine
EN300-1273883-1000mg
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
1000mg
$1929.0 2023-10-02
Enamine
EN300-1273883-0.5g
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
0.5g
$1851.0 2023-06-08
Enamine
EN300-1273883-2.5g
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
2.5g
$3782.0 2023-06-08
Enamine
EN300-1273883-2500mg
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
2500mg
$3782.0 2023-10-02
Enamine
EN300-1273883-500mg
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
500mg
$1851.0 2023-10-02
Enamine
EN300-1273883-10000mg
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
10000mg
$8295.0 2023-10-02
Enamine
EN300-1273883-0.25g
6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane
2168406-70-8
0.25g
$1774.0 2023-06-08

6-methyl-1-pentyl-1,7-diazaspiro4.5decane 関連文献

6-methyl-1-pentyl-1,7-diazaspiro4.5decaneに関する追加情報

Introduction to 6-Methyl-1-Pentyl-1,7-Diazaspiro[4.5]Decane (CAS No. 2168406-70-8)

6-Methyl-1-pentyl-1,7-diazaspiro[4.5]decane (CAS No. 2168406-70-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of a diazaspiro core, along with the 6-methyl and 1-pentyl substituents, imparts distinct chemical and biological properties that make it an intriguing candidate for further investigation.

The chemical structure of 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane is defined by its spirocyclic framework, which consists of a seven-membered ring fused to a five-membered ring through a nitrogen atom. The introduction of the methyl and pentyl groups at specific positions on the ring system enhances the compound's solubility and bioavailability, making it more suitable for in vitro and in vivo studies. Recent research has focused on elucidating the pharmacological profile of this compound, with particular emphasis on its potential as a lead molecule for drug development.

In terms of synthetic methodology, the preparation of 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane typically involves multistep reactions that include ring formation and functional group manipulation. One common approach is to start with a suitable starting material, such as a cyclic amine or an amine derivative, and proceed through a series of transformations to introduce the desired substituents. The synthetic route is often optimized to achieve high yields and purity, which are crucial for downstream applications in biological assays.

The biological activity of 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane has been extensively studied in recent years. Preliminary in vitro assays have shown that this compound exhibits potent activity against various targets, including enzymes and receptors involved in neurological disorders and cancer. For instance, it has been reported to inhibit the activity of specific kinases, which are key regulators of cell signaling pathways implicated in disease progression. These findings suggest that 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane could serve as a valuable tool for probing the biological functions of these targets and for developing novel therapeutic agents.

In addition to its enzymatic inhibition properties, 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane has also demonstrated promising anti-inflammatory effects in preclinical models. Inflammation is a complex process that plays a central role in many diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of this compound to modulate inflammatory responses could have significant implications for the treatment of these conditions. Further studies are needed to fully understand the mechanisms underlying its anti-inflammatory activity and to evaluate its potential as a therapeutic agent.

The pharmacokinetic properties of 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane have also been investigated to assess its suitability as a drug candidate. Key parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) have been evaluated using both in vitro and in vivo models. Results from these studies indicate that the compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and low toxicity at therapeutic doses. These characteristics make it an attractive candidate for further development into clinical trials.

Clinical trials are an essential step in translating promising preclinical findings into effective treatments for patients. While no clinical trials have yet been initiated for 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane, preclinical data provide a strong foundation for advancing this compound into human studies. The next steps will involve conducting Phase I trials to evaluate safety and tolerability in healthy volunteers, followed by Phase II trials to assess efficacy in specific patient populations.

In conclusion, 6-methyl-1-pentyl-1,7-diazaspiro[4.5]decane (CAS No. 2168406-70-8) represents an exciting new addition to the repertoire of spirocyclic compounds with potential therapeutic applications. Its unique chemical structure and promising biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing studies continue to unravel its full potential, this compound holds promise for addressing unmet medical needs and improving patient outcomes.

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